![molecular formula C6H11N3O B1442880 [5-(プロパン-2-イル)-4H-1,2,4-トリアゾール-3-イル]メタノール CAS No. 1249540-03-1](/img/structure/B1442880.png)
[5-(プロパン-2-イル)-4H-1,2,4-トリアゾール-3-イル]メタノール
説明
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied for their potential as anticancer agents . They are characterized by a five-membered ring structure containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of carbon nucleophiles with ketones . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .科学的研究の応用
抗がん剤
トリアゾール誘導体は、抗がん剤としての可能性が探求されています。 トリアゾールは、水素結合やπ-π相互作用を通じて様々な生物学的標的に結合する能力があり、創薬に適した候補となっています . 研究では、特定のトリアゾール化合物が様々なヒト癌細胞株に対して有望な細胞毒性を示しており、新しい抗がん療法の開発に役立っています .
抗菌剤および抗真菌剤用途
トリアゾールコアは、顕著な抗菌特性を持つことが知られています。 新しいトリアゾール誘導体が合成され、細菌株および真菌株に対する有効性が評価されています . 一部の化合物は、アンピシリンなどの第一選択薬に匹敵する、中程度から良好な抗菌活性を示しました .
農業化学
農業では、トリアゾール誘導体は、殺菌剤、除草剤、植物成長調整剤として役立ちます . これらは、様々な真菌病から作物を保護し、農業生産物の生育と収量を管理するために不可欠です。
材料科学
トリアゾールは、ポリマーに独自の特性をもたらし、熱安定性、難燃性、様々な環境因子に対する耐性を向上させます . これらは、建設からエレクトロニクスまで、様々な用途を持つ高性能ポリマーやスマートマテリアルの開発に使用されます。
環境用途
トリアゾール誘導体は、様々な環境条件で金属や合金を保護するために重要な、腐食防止剤として使用されています . 無毒で環境に優しい性質により、持続可能な慣行に適しています。
製薬研究
トリアゾール化合物は、製薬研究において不可欠であり、臨床治療に使用されている多くの薬剤はトリアゾール部分を含んでいます . トリアゾール誘導体の研究は、より優れた薬理効果を持つ新薬を発見することを目的として、ますます進んでいます。
有機合成
有機化学では、トリアゾールは、幅広い有機化合物を合成するための貴重な中間体です . これらは、クリック化学反応に使用され、複雑な分子構造を構築するための効率性と汎用性で知られています。
創薬
トリアゾール環は、その安定性とペプチド結合を模倣する能力のために、創薬において一般的なモチーフです . これは、ペプチドの構造を模倣し、生物学的プロセスを調節できるペプチド模倣物の合成に使用されます。
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives may inhibit the aromatase enzyme . Molecular docking studies have been performed to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme .
Biochemical Pathways
The inhibition of the aromatase enzyme by similar compounds can disrupt the biosynthesis of estrogens . This disruption can potentially affect various downstream pathways related to cell growth and proliferation, particularly in estrogen-dependent cancers .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds is known to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . These compounds have demonstrated selectivity against normal and cytotoxic cancerous cell lines .
Action Environment
The chemical structure of similar compounds, including the presence of the 1,2,4-triazole ring, may contribute to their stability and activity in different environments .
将来の方向性
生化学分析
Biochemical Properties
[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol plays a significant role in biochemical reactions due to its ability to form hydrogen bonds with different targets. This compound interacts with enzymes such as carbonic anhydrase-II, where it acts as an inhibitor by binding to the active site residues . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes .
Cellular Effects
The effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol on cells are profound. It has been observed to induce cytotoxicity in cancer cell lines such as MCF-7, Hela, and A549 . This compound influences cell function by modulating cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol has been reported to inhibit the proliferation of cancer cells by interfering with the cell cycle .
Molecular Mechanism
At the molecular level, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol exerts its effects through various mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . For example, the compound inhibits carbonic anhydrase-II by forming hydrogen bonds with the enzyme’s active site residues . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can maintain its cytotoxic effects on cancer cells, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit enzymes such as carbonic anhydrase-II, affecting the levels of metabolites involved in cellular respiration and pH regulation . Additionally, [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol can influence the activity of other metabolic enzymes, leading to changes in metabolite concentrations .
Transport and Distribution
The transport and distribution of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by interactions with transport proteins that recognize and bind to [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol, ensuring its proper distribution within the cell .
Subcellular Localization
The subcellular localization of [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications play a role in directing [5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol to specific cellular compartments, ensuring its proper function .
特性
IUPAC Name |
(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)6-7-5(3-10)8-9-6/h4,10H,3H2,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJQJQVBOZZHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)

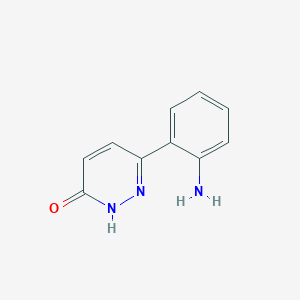
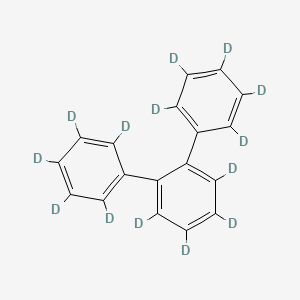

![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)
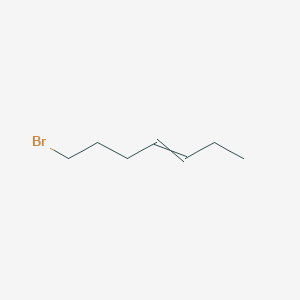

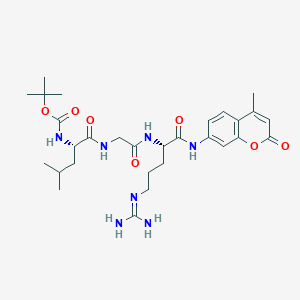
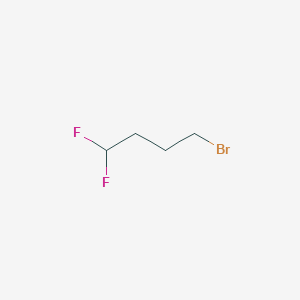
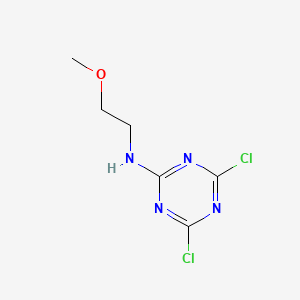

![6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)
